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molecular formula C18H22O2 B8797250 4,4'-(Hexane-1,6-diyl)diphenol CAS No. 3682-95-9

4,4'-(Hexane-1,6-diyl)diphenol

Cat. No. B8797250
M. Wt: 270.4 g/mol
InChI Key: AYADRHKBOQJWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04667010

Procedure details

64.0 g (0.21 mole) of 1,6-bis(methoxyphenyl)hexane, 107.4 g of 48% hydrobromic acid and 281.2 g of pure acetic acid are put into a flask and the thick suspension is slowly heated to gentle reflux. The clear solution so obtained is then refluxed overnight. After cooling to room temperature, the slightly brownish red solution is stirred into 3 liters of water. The precipitate is isolated by filtration, washed with water until neutral and dried in vacuo at 70°-80° C., affording 55.6 g (97.9% of theory) of 1,6-bis(4-hydroxyphenyl)hexane with a melting point of 143°-144° C.
Name
1,6-bis(methoxyphenyl)hexane
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
107.4 g
Type
reactant
Reaction Step One
Quantity
281.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=CC=[CH:17][C:16]=1OC.Br.[C:24]([OH:27])(=O)[CH3:25].[OH2:28]>>[OH:28][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:25][C:24]([OH:27])=[CH:17][CH:16]=2)=[CH:3][CH:8]=1

Inputs

Step One
Name
1,6-bis(methoxyphenyl)hexane
Quantity
64 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CCCCCCC1=C(C=CC=C1)OC
Name
Quantity
107.4 g
Type
reactant
Smiles
Br
Name
Quantity
281.2 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the thick suspension is slowly heated to gentle reflux
CUSTOM
Type
CUSTOM
Details
The clear solution so obtained
TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by filtration
WASH
Type
WASH
Details
washed with water until neutral and
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70°-80° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCCCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: PERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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